2-(2-chloro-6-fluorophenyl)-N-(2-methylphenyl)acetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-(2-methylphenyl)acetamide is an organic compound with a complex structure, featuring both chloro and fluoro substituents on a phenyl ring, as well as a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(2-methylphenyl)acetamide typically involves the reaction of 2-chloro-6-fluoroaniline with 2-methylphenylacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-N-(2-methylphenyl)acetamide
- 2-(2-fluorophenyl)-N-(2-methylphenyl)acetamide
- 2-(2-chloro-6-fluorophenyl)-N-(2-ethylphenyl)acetamide
Uniqueness
2-(2-chloro-6-fluorophenyl)-N-(2-methylphenyl)acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the acetamide group makes this compound particularly interesting for various research and industrial applications.
Properties
Molecular Formula |
C15H13ClFNO |
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Molecular Weight |
277.72 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C15H13ClFNO/c1-10-5-2-3-8-14(10)18-15(19)9-11-12(16)6-4-7-13(11)17/h2-8H,9H2,1H3,(H,18,19) |
InChI Key |
UEKUEESTRCLIIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
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